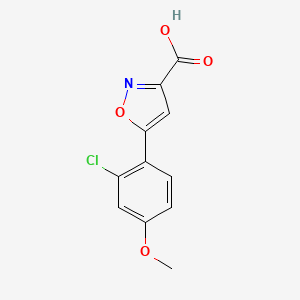

5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c1-16-6-2-3-7(8(12)4-6)10-5-9(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDYDWXZGYMLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the reaction of 2-chloro-4-methoxybenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 5-(2-Hydroxy-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Reduction: Formation of 5-(2-Methoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Substitution: Formation of 5-(2-Amino-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid.

Scientific Research Applications

5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analysis

The compound’s unique substituents differentiate it from other oxazole derivatives:

Key Structural Analogs :

5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic acid (CAS 334017-34-4): Lacks the 4-methoxy group, reducing steric bulk and hydrogen-bonding capacity .

5-(4-Cyanophenyl)-1,2-oxazole-3-carboxylic acid (CAS 1375064-45-1): Substitutes the chloro-methoxy group with a cyano group, increasing electrophilicity .

4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS 91137-55-2): Features a methyl group and phenyl ring on the oxazole, altering steric and electronic profiles .

Physicochemical Properties

A comparative analysis of molecular formulas, weights, and melting points is summarized below:

Observations :

Hydrogen Bonding and Crystallography

The carboxylic acid group and methoxy substituent in the target compound facilitate hydrogen-bonding networks, critical for crystal packing and stability. Studies on similar compounds highlight:

- Carboxylic acid groups act as hydrogen-bond donors, while methoxy groups serve as acceptors .

- Chlorine’s electronegativity enhances dipole-dipole interactions, influencing solubility and crystallinity .

Biological Activity

5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is an organic compound noted for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by both chloro and methoxy substituents on the phenyl ring, which are attached to the oxazole ring. The synthesis typically involves the reaction of 2-chloro-4-methoxybenzoyl chloride with hydroxylamine hydrochloride to form an oxime intermediate, which is then cyclized to yield the oxazole structure. Common reagents include triethylamine and solvents like dichloromethane or ethanol.

The biological activity of this compound is attributed to its interaction with specific molecular targets in cells. The substituents on the phenyl ring enhance its binding affinity to various enzymes and receptors, modulating their activity. This interaction can lead to diverse biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial potential against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) Values : In laboratory settings, compounds similar to this compound have shown promising MIC values against Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 0.0048 mg/mL against Bacillus mycoides to 0.0195 mg/mL against E. coli .

| Compound | Target Organism | MIC Value (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | Bacillus mycoides | 0.0048 |

| Compound C | C. albicans | 0.039 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specific studies have shown that derivatives of this compound can significantly reduce cell viability in breast cancer and lung cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluating various oxazole derivatives found that those with similar structural features exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, showcasing their potential as lead compounds for drug development .

- Anticancer Studies : In vitro studies demonstrated that this compound led to a decrease in viability of human cancer cells by up to 70% at certain concentrations, suggesting a strong potential for therapeutic applications in oncology .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(2-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid?

The synthesis typically involves multi-step heterocyclic condensation . A common approach includes:

- Step 1 : Formation of the oxazole ring via cyclization of a β-ketoester or nitrile precursor with hydroxylamine .

- Step 2 : Functionalization of the phenyl ring using Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the 2-chloro-4-methoxy substituents .

- Step 3 : Carboxylic acid group introduction via hydrolysis of esters or oxidation of aldehydes .

Key intermediates (e.g., 5-(halophenyl)isoxazole derivatives) are validated using HPLC-MS and NMR to ensure regioselectivity .

Basic: How is crystallographic characterization performed for this compound?

Crystallographic analysis employs:

- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles .

- ORTEP-3 for visualizing thermal ellipsoids and molecular packing, critical for confirming stereochemistry .

- Cambridge Structural Database (CSD) cross-referencing to validate structural novelty .

Advanced: What methodologies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. detoxification)?

Contradictions arise from assay conditions (pH, temperature) or metabolic pathways . Mitigation strategies include:

- Comparative kinetic assays : Measure IC50 under standardized conditions (e.g., glutathione S-transferase (GST) activity in maize hybrids ).

- Metabolite profiling : Use LC-HRMS to track acid derivatives (e.g., 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid, a GST inducer) .

- Docking studies : Compare binding modes in enzyme active sites (e.g., HSP90 inhibition vs. off-target effects) .

Advanced: How do substituent variations (e.g., chloro vs. methoxy position) affect structure-activity relationships (SAR)?

SAR studies involve:

- Systematic substituent scanning : Replace 2-chloro-4-methoxy with analogs (e.g., 3-chlorophenyl or 4-fluorophenyl) and test bioactivity .

- Electrostatic potential mapping : Use DFT calculations (e.g., Gaussian 09) to correlate substituent electronegativity with receptor binding .

- Thermodynamic solubility assays : Measure logP and pKa shifts to assess bioavailability changes .

Advanced: What analytical strategies validate purity and stability in long-term storage?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, followed by UPLC-PDA to detect degradation products .

- NMR crystallography : Monitor polymorph transitions (e.g., carboxylic acid tautomerism) using 13C CP/MAS NMR .

- ICH-compliant stability protocols : Use QbD principles to establish shelf-life under varying excipient conditions .

Basic: What spectroscopic techniques confirm the compound’s identity?

- 1H/13C NMR : Assign peaks for oxazole C3-H (δ 6.8–7.2 ppm) and carboxylic acid protons (broad ~δ 12–14 ppm) .

- FT-IR : Validate carbonyl (C=O) stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

- HRMS : Confirm molecular ion ([M-H]⁻ at m/z 252.0198 for C11H7ClNO4) .

Advanced: How is the compound’s metabolic fate studied in biological systems?

- Radiolabeled tracing : Synthesize 14C-labeled analogs to track hepatic metabolism via scintillation counting .

- CYP450 inhibition assays : Use human liver microsomes to identify isoform-specific interactions (e.g., CYP3A4 vs. CYP2D6) .

- Metabolite identification : Apply MALDI-TOF imaging to spatial-resolve tissue distribution in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.